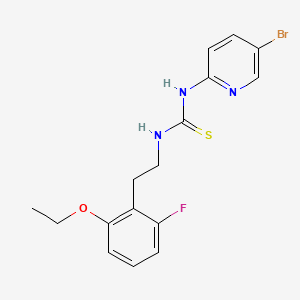

Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-ethoxy-6-fluorophenyl)ethyl)-

Description

The compound Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-ethoxy-6-fluorophenyl)ethyl)- is a substituted thiourea derivative characterized by two distinct aromatic moieties:

Properties

CAS No. |

172505-89-4 |

|---|---|

Molecular Formula |

C16H17BrFN3OS |

Molecular Weight |

398.3 g/mol |

IUPAC Name |

1-(5-bromopyridin-2-yl)-3-[2-(2-ethoxy-6-fluorophenyl)ethyl]thiourea |

InChI |

InChI=1S/C16H17BrFN3OS/c1-2-22-14-5-3-4-13(18)12(14)8-9-19-16(23)21-15-7-6-11(17)10-20-15/h3-7,10H,2,8-9H2,1H3,(H2,19,20,21,23) |

InChI Key |

IRIOIFXUMMFCIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:

Preparation of Isothiocyanate Intermediate: Reacting 5-bromo-2-pyridine with thiophosgene to form the isothiocyanate intermediate.

Reaction with Amine: The isothiocyanate intermediate is then reacted with 2-(2-ethoxy-6-fluorophenyl)ethylamine under controlled conditions to yield the desired thiourea derivative.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives can undergo various chemical reactions, including:

Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: Reduction reactions can convert thioureas to corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl compounds, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Thiourea derivatives have a wide range of applications in scientific research:

Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and infections.

Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.

Mechanism of Action

The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. The exact mechanism for this compound would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Variations

The following table compares the target compound with key structural analogs, emphasizing substituent effects on molecular properties and bioactivity:

*Note: Molecular formula and weight for the target compound are inferred from structural data in , assuming absence of the chloro substituent in CID 3001152.

Key Observations

A. Halogen Effects (Br vs. Cl):

- This may enhance interactions with hydrophobic pockets in enzyme active sites .

B. Aromatic Substituent Impact:

- The 2-ethoxy-6-fluorophenyl group in the target compound balances hydrophobicity (ethoxy) and metabolic stability (fluoro), whereas the 2-thienylethyl group in 658712-25-5 offers heteroaromaticity for alternative binding modes .

C. Aliphatic vs. Aromatic Side Chains:

- The piperidinylethyl group in analogs improves solubility and basicity, contributing to potent anti-HIV activity.

Biological Activity

Thiourea derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antituberculosis properties. Among these, the compound Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-ethoxy-6-fluorophenyl)ethyl)- has shown promising potential. This article reviews the biological activity of this specific thiourea derivative, supported by data tables and case studies.

The chemical structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 31430-38-3 |

| Molecular Formula | C16H16BrF2N3OS |

| Molecular Weight | 399.28 g/mol |

| IUPAC Name | N-(5-bromo-2-pyridinyl)-N'-(2-(2-ethoxy-6-fluorophenyl)ethyl)thiourea |

1. Anticancer Activity

Thiourea derivatives have demonstrated significant anticancer effects against various cancer cell lines. For instance, studies indicate that derivatives exhibit IC50 values ranging from 3 to 20 µM , specifically targeting pathways involved in cancer progression such as angiogenesis and cell signaling . The compound's structural features contribute to its effectiveness in inhibiting cancer cell proliferation.

| Cell Line Type | IC50 Value (µM) |

|---|---|

| Pancreatic Cancer | 3 - 14 |

| Prostate Cancer | 7 - 20 |

| Breast Cancer | 10 - 15 |

2. Antimicrobial Activity

Research has revealed that thiourea derivatives possess notable antimicrobial properties. The compound was tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 0.25 |

| Escherichia coli | < 1.00 |

| Pseudomonas aeruginosa | < 0.50 |

3. Antituberculosis Activity

Thiourea derivatives have also been evaluated for their antituberculosis properties. Compounds structurally similar to N-(5-bromo-2-pyridinyl)-N'-(2-(2-ethoxy-6-fluorophenyl)ethyl)- have shown efficacy against Mycobacterium tuberculosis with IC50 values indicating potential as therapeutic agents .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiourea derivatives, including the compound , demonstrated its ability to inhibit the growth of human leukemia cell lines with an IC50 value as low as 1.50 µM . This suggests a strong potential for development into a therapeutic agent for leukemia treatment .

Case Study 2: Antimicrobial Action

In an experimental setup evaluating the antimicrobial effects of various thiourea derivatives, the compound exhibited significant bactericidal activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 µg/mL , indicating its potential as an effective antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.